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Compound of Interest

Compound Name: 4-(1-Cycloocten-1-yl)morpholine

CAS No.: 17344-01-3

Cat. No.: B098612

Get Quote

Abstract & Core Rationale
Enamines are pivotal intermediates for

-alkylation and acylation of ketones (Stork Enamine Synthesis). While cyclohexanone
enamines form readily, cyclooctanone presents a kinetic challenge due to "medium-ring"
conformational strain and transannular interactions. Conventional reflux methods (Dean-Stark)
often require 12–24 hours for completion.

This protocol utilizes Microwave Irradiation (MW) to accelerate this condensation. The rapid

dielectric heating of the polar morpholine and the acid catalyst drives the equilibrium forward by

efficiently removing water (often adsorbed onto solid support or molecular sieves) without the

need for azeotropic distillation.

Key Advantages:

Reaction Time: Reduced from >12 hours to <20 minutes.

Green Chemistry: Solvent-free or minimal solvent conditions.
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Equilibrium Shift: Enhanced effective collision frequency and superheating effects.

Reaction Mechanism
The formation is an acid-catalyzed dehydration following the PADPED pathway (Protonation,

Addition, Deprotonation, Protonation, Elimination, Deprotonation). In the microwave field, the

dipolar polarization of the intermediate hemiaminal facilitates the elimination of water.

Figure 1: Mechanistic Pathway
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Caption: Acid-catalyzed condensation of cyclooctanone and morpholine.[1] Microwave

irradiation accelerates the rate-limiting dehydration step (Step 1 to Step 2).

Materials & Equipment
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Reagent CAS No. MW ( g/mol ) Equiv. Role

Cyclooctanone 502-49-8 126.20 1.0 Substrate

Morpholine 110-91-8 87.12 1.2 - 1.5

Amine Source

(Excess drives

eq.)

p-

Toluenesulfonic

Acid (p-TSA)

104-15-4 172.20 0.05 (5 mol%) Catalyst

Molecular Sieves

(4Å)
N/A N/A 200 mg/mmol

Water Scavenger

(In-situ)

Toluene

(Optional)
108-88-3 92.14 N/A

Azeotropic aid (if

needed)

Equipment
Microwave Reactor: Monomode (e.g., CEM Discover, Biotage Initiator) or Multimode

(Milestone) capable of temperature control.

Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

Stirring: Magnetic stir bar (high viscosity anticipated).

Experimental Protocol
Optimization of Reaction Conditions
Cyclooctanone is less reactive than cyclohexanone. The following table summarizes the

optimization for the 8-membered ring.
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Parameter
Standard
(Cyclohexanone)

Optimized

(Cyclooctanone)
Reason

Temperature 100–110 °C 120–130 °C

Overcome ring

strain/steric

hindrance.

Time 5–10 min 15–25 min
Slower kinetics of

medium rings.

Solvent Solvent-Free
Solvent-Free or Min.

Toluene

Toluene aids in water

co-evaporation if open

vessel.

Catalyst None/Weak Acid p-TSA or K-10 Clay
Stronger acid drive

required.

Step-by-Step Procedure (Solvent-Free Method)
Preparation:

In a 35 mL microwave vial, add Cyclooctanone (2.52 g, 20 mmol).

Add Morpholine (2.61 g, 30 mmol, 1.5 equiv).

Add p-TSA (0.17 g, 1 mmol) ORMontmorillonite K-10 (0.5 g).

Add activated 4Å Molecular Sieves (approx. 2 g) to the vial to trap water produced.

Add a magnetic stir bar. Cap the vial.

Irradiation:

Place in the microwave reactor.

Method: Dynamic Power (Max 300W) to hold temperature.

Set Point: 125 °C.

Hold Time: 20 minutes.
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Note: Ensure vigorous stirring. The mixture will darken (orange/brown) which is typical for

enamines.

Work-up:

Allow the vial to cool to <50 °C.

Dilute the reaction mixture with anhydrous diethyl ether or toluene (10 mL).

Filter through a celite pad or sintered glass funnel to remove the molecular sieves and

solid catalyst.

Wash the filter cake with fresh solvent (2 x 5 mL).

Purification:

Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess

morpholine.

Distillation: The crude oil is purified by vacuum distillation.

Target BP: ~135–145 °C at 10–12 mmHg (Estimate based on cyclohexenyl analog BP

of 118°C/10mmHg).

Alternative: If high purity is not required for the next step (e.g., alkylation), the crude

enamine (often >90% pure) can be used directly after high-vacuum drying.

Figure 2: Experimental Workflow
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Caption: Operational workflow for the synthesis of 4-(1-Cycloocten-1-yl)morpholine.

Results & Characterization
The product is a colorless to pale yellow viscous oil.

Expected Yield: 85–92% (Isolated).

Validation Data (Diagnostic Signals):

H NMR (CDCl

, 400 MHz):
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4.55 – 4.65 ppm (t, 1H, J = 7.5 Hz): Vinylic proton (=CH-). This is the key indicator of
enamine formation.

3.65 – 3.75 ppm (m, 4H): Morpholine -O-CH

-.

2.75 – 2.85 ppm (m, 4H): Morpholine -N-CH

-.

2.20 – 2.30 ppm (m, 2H): Allylic ring protons.

1.40 – 1.60 ppm (m, 8H): Remaining cyclooctyl ring protons.

IR (Neat):

1630–1645 cm

: Strong C=C stretching (Enamine double bond).

Absence of C=O stretch (~1700 cm

) confirms consumption of ketone.

Troubleshooting & Expertise
Incomplete Conversion: If NMR shows residual ketone (>5%), extend MW time by 10

minutes. 8-membered rings are sluggish; do not exceed 140°C to avoid polymerization.

Water Removal: The presence of water reverses the reaction (hydrolysis). Freshly activated

molecular sieves are critical in the microwave vial. Alternatively, use an open-vessel mode

with a Dean-Stark trap if your microwave unit supports it (e.g., Milestone synthWAVE).

Oxidation: Enamines are sensitive to hydrolysis and oxidation. Store under Nitrogen/Argon at

-20°C.

Safety Considerations
Morpholine: Flammable liquid, causes severe skin burns and eye damage. Handle in a fume

hood.
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Microwave Safety: Do not cap vessels completely tight if generating significant gas (though

this reaction is not gas-generating, thermal expansion occurs). Use pressure-rated vials with

pressure-relief septa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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